molecular formula C9H18BrNO2 B2446334 tert-butyl N-(3-bromobutyl)carbamate CAS No. 1504338-47-9

tert-butyl N-(3-bromobutyl)carbamate

Cat. No.: B2446334
CAS No.: 1504338-47-9
M. Wt: 252.152
InChI Key: SHXAOLXCZAHVAU-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-bromobutyl)carbamate: is an organic compound with the molecular formula C9H18BrNO2. It is commonly used in organic synthesis as a building block for more complex molecules. The compound is characterized by the presence of a tert-butyl carbamate group and a bromobutyl chain, making it a versatile intermediate in various chemical reactions.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl N-(3-bromobutyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl carbamate with 3-bromobutanol in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like acetonitrile at low temperatures to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and scale up production. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(3-bromobutyl)carbamate undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the carbamate group into an amine.

Common Reagents and Conditions:

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed:

    Nucleophilic substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include aldehydes and ketones.

    Reduction: Products include primary amines.

Scientific Research Applications

tert-Butyl N-(3-bromobutyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.

    Medicine: It serves as a precursor for the synthesis of potential drug candidates, particularly in the development of inhibitors for various enzymes.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

tert-Butyl N-(3-bromobutyl)carbamate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

tert-butyl N-(3-bromobutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18BrNO2/c1-7(10)5-6-11-8(12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXAOLXCZAHVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1504338-47-9
Record name tert-butyl N-(3-bromobutyl)carbamate
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